molecular formula C6H13Br2N B2779934 3-(Bromomethyl)piperidine hydrobromide CAS No. 1011407-68-3; 1187851-01-9

3-(Bromomethyl)piperidine hydrobromide

Cat. No.: B2779934
CAS No.: 1011407-68-3; 1187851-01-9
M. Wt: 258.985
InChI Key: BFQUYJZHUSUEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bromomethyl)piperidine hydrobromide is a useful research compound. Its molecular formula is C6H13Br2N and its molecular weight is 258.985. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)piperidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN.BrH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQUYJZHUSUEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

1. Antagonism of Melanin-Concentrating Hormone Receptors

Research indicates that compounds similar to 3-(Bromomethyl)piperidine hydrobromide can act as selective antagonists for melanin-concentrating hormone (MCH) receptors. These receptors are implicated in various disorders, including obesity and anxiety. The modulation of MCH receptor activity has potential therapeutic applications in treating feeding disorders, sexual/reproductive disorders, and sleep disturbances .

2. Synthesis of Targeted Therapeutics

The compound has been utilized in the synthesis of novel piperidine derivatives that exhibit high affinity for histamine receptors. For example, structural modifications of piperidine derivatives have led to the development of ligands that target multiple receptors, including histamine H3 receptors, which are important in neurological conditions .

Synthetic Applications

1. Aza-Michael Reaction

This compound has been successfully employed in aza-Michael reactions with acrylates to form various piperidine derivatives. This reaction allows for the creation of complex molecules with potential biological activity, expanding the toolkit for synthetic organic chemists .

Reaction TypeReactantsProductsYield
Aza-Michael Reaction3-(Bromomethyl)piperidine + acrylates3-[2-(bromomethyl)piperidin-1-yl]propanoatesGood

2. Synthesis of Indolizidine Derivatives

In a study focusing on the transformation of methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate, researchers reported its conversion into novel indolizidine structures. This synthetic pathway highlights the versatility of this compound in generating biologically relevant scaffolds .

Case Studies

Case Study 1: MCH Receptor Antagonism

A patent describes the synthesis and application of piperidine derivatives as MCH receptor antagonists. These compounds demonstrated effectiveness in reducing body mass and alleviating symptoms associated with obesity and anxiety disorders. The research supports the potential use of this compound as a precursor for developing therapeutic agents targeting these pathways .

Case Study 2: Histamine Receptor Ligands

In another study, a series of piperidine derivatives were synthesized to evaluate their efficacy as histamine H3 receptor antagonists. The findings indicated that modifications involving bromomethyl groups significantly enhanced binding affinity and selectivity towards the H3 receptor, suggesting a promising avenue for treating cognitive disorders .

Q & A

Q. What are the established synthetic routes for 3-(bromomethyl)piperidine hydrobromide, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of piperidine derivatives. A documented method involves reacting 5-methylnicotinic acid with HBr and PBr₃ under reflux, achieving a 65.9% yield after recrystallization in ethanol/water . Key parameters include:

  • Temperature : 80–100°C for optimal bromination.
  • Catalysts : Excess HBr minimizes side reactions (e.g., di-substitution).
  • Purification : Recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH) improves purity .
Method Starting Material Yield Key Conditions
HBr/PBr₃5-Methylnicotinic acid65.9%Reflux, ethanol/water recrystallization

Q. How is this compound characterized to confirm structural integrity?

  • NMR Spectroscopy : 1^1H NMR (D₂O) shows peaks at δ 3.45 (piperidine CH₂Br), δ 2.85–3.10 (piperidine ring protons), and δ 1.60–1.90 (methylene groups) .
  • X-ray Crystallography : SHELX software refines crystal structures, confirming bond angles and stereochemistry .
  • Elemental Analysis : Matches calculated values (e.g., C: 27.85%, H: 5.06%, Br: 61.76%) .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Solubility : Highly soluble in polar solvents (water, ethanol, DMSO).
  • Storage : Anhydrous conditions (desiccator, 4°C) prevent hydrolysis. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect synthesis outcomes?

Bromination at the 3-position competes with ring-opening or elimination. Strategies to suppress side reactions include:

  • Low-Temperature Control : Reduces thermal degradation.
  • Steric Shielding : Bulky protecting groups on piperidine limit undesired pathways .
  • pH Monitoring : Acidic conditions (pH < 2) stabilize the hydrobromide salt .

Q. What stereochemical challenges arise during synthesis, and how are they resolved?

Piperidine’s chair conformation can lead to axial vs. equatorial substitution. Computational modeling (DFT) predicts energy barriers for bromomethyl group orientation. Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers if racemization occurs .

Q. How do discrepancies in reported melting points and spectral data arise across studies?

Variations in purity (e.g., 93% vs. >98%) and hydration states (anhydrous vs. hydrate) explain conflicting data. For example:

  • Reported mp : 199–202°C (anhydrous) vs. 125–129°C (hydrated form) .
  • Resolution : Always report moisture content and use TGA to verify thermal stability .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

  • Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., enzyme active sites).
  • Reactivity Descriptors : Fukui indices (calculated via Gaussian 16) identify electrophilic sites .

Q. How does this compound compare to analogs in structure-activity relationships (SAR)?

  • Imidazole Derivatives : 4-(Bromomethyl)-1-methylimidazole hydrobromide shows higher electrophilicity due to aromatic ring conjugation .
  • Pyridine Analogs : Reduced steric hindrance in pyridine derivatives enhances reaction rates with thiols .
Derivative Key Feature Reactivity
Piperidine HBFlexible ringModerate SN2 reactivity
Imidazole HBAromatic ringHigh electrophilicity

Methodological Considerations

  • Contradiction Analysis : Compare yields from HBr/PBr₃ vs. NBS-mediated bromination. Lower yields in the latter (~40%) suggest competing radical pathways .
  • In Vivo Limitations : While in vitro studies use ≤10 mM concentrations (), in vivo applications require toxicity profiling (LD₅₀, metabolite analysis) .

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